molecular formula C27H31NO3S2 B608404 KY-226 CAS No. 1621673-53-7

KY-226

Katalognummer B608404
CAS-Nummer: 1621673-53-7
Molekulargewicht: 481.669
InChI-Schlüssel: MKXMABKUVSOEJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KY-226 is a potent, selective, orally active, and allosteric protein tyrosine phosphatase 1B (PTP1B) inhibitor . It has an IC50 of 0.25 μM . It does not have PPARγ agonist activity . KY-226 exerts anti-diabetic and anti-obesity effects by enhancing insulin and leptin signaling . It also protects neurons from cerebral ischemic injury .


Molecular Structure Analysis

KY-226 has the molecular formula C27H31NO3S2 . Its molecular weight is 481.67 g/mol . The CAS Registry Number for KY-226 is 1621673-53-7 .


Physical And Chemical Properties Analysis

KY-226 is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

  • Neuroprotection in Brain Ischemia : KY-226, a protein tyrosine phosphatase 1B (PTP1B) inhibitor, has been shown to protect neurons from cerebral ischemic injury. It restores phosphorylation of Akt and reduces extracellular signal-regulated kinase (ERK) in brain ischemia. This suggests KY-226's potential in preserving blood-brain barrier integrity and tight junction proteins, partly mediated by the Akt/FoxO1 pathway (Sun, Shinoda, & Fukunaga, 2019).

  • Diabetes and Obesity Treatment : KY-226 has demonstrated anti-diabetic and anti-obesity effects by enhancing insulin and leptin signaling in mice. It inhibited human PTP1B activity and did not exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity. These findings suggest its potential as a therapeutic agent for diabetes and obesity without increasing body weight (Ito et al., 2018).

  • Neuroprotective Mechanisms : KY-226 has shown potential as a therapeutic candidate for ischemic stroke. Its administration in a murine model of middle cerebral artery occlusion (MCAO) led to reductions in infarcted brain areas and improved neurological deficits. This is attributed to the restoration of reduced Akt and extracellular signal-regulated kinase (ERK) phosphorylation, as well as attenuation of reactive oxygen species (ROS) generation (Sun, Izumi, Shinoda, & Fukunaga, 2018).

Safety And Hazards

KY-226 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

KY-226 has been mentioned in a paper published in bioRxiv in February 2024 . The paper discusses the neuroprotective effects of KY-226 . Another paper discusses the protective effects of KY-226 on blood-brain barrier function through the Akt/FoxO1 signaling pathway in brain ischemia .

Eigenschaften

IUPAC Name

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMABKUVSOEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide

Citations

For This Compound
246
Citations
Y Ito, M Fukui, M Kanda, K Morishita, Y Shoji… - Journal of …, 2018 - Elsevier
… KY-226 attenuated plasma glucose elevations in the oral glucose tolerance test. KY-226 also … The present study was undertaken in order to examine the effects of KY-226 on enzymes, …
Number of citations: 15 www.sciencedirect.com
M Sun, Y Shinoda, K Fukunaga - Neuroscience, 2019 - Elsevier
… KY-226 against brain I/R insults both in vivo and in vitro. We also investigated whether KY-226 … We demonstrate that KY-226 protects BBB integrity by restoration of TJ proteins, an effect …
Number of citations: 24 www.sciencedirect.com
Y Ito, M Fukui, T Kitao, M Kanda, E Hinoi… - … for Annual Meeting of …, 2018 - jstage.jst.go.jp
… )benzoylamide (KY-226). In the present study, we pharmacologically characterized KY-226 and … Methods: The PTP1B inhibitory activity, PPARγ agonist activity, and effects of KY-226 on …
Number of citations: 2 www.jstage.jst.go.jp
M Sun, H Izumi, Y Shinoda, K Fukunaga - Brain research, 2018 - Elsevier
… Results of this study suggest that KY-226 may hold promise as a potential therapy for … To further confirm the optimal timing of KY-226 treatment, we administered 10 mg/kg KY-226 to …
Number of citations: 23 www.sciencedirect.com
C Ma, Y Hu, Y Wang, J Choza, J Wang - ACS Infectious Diseases, 2022 - ACS Publications
… To identify structurally novel PL pro inhibitors, we conducted a drug-repurposing screening and identified EACC, KY-226, and tropifexor as potent PL pro inhibitors with IC 50 values …
Number of citations: 12 pubs.acs.org
EG Rudolph - Michigan Law Review, 1942 - JSTOR
JOINT ADVENTURE-FIDUCIARY RELATION OF PARTIES THERETO-Defendant corporation and one Goldberger, the testator of the plaintiff, entered an agreement to carry on a trading …
Number of citations: 2 www.jstor.org
C Ma, Y Wang, J Choza, J Wang - 2021 - pesquisa.bvsalud.org
… In this study, we conducted a drug-repurposing screening of PLpro against the MedChemExpress bioactive compound library and identified three hits, EACC, KY-226, and tropifexor, as …
Number of citations: 0 pesquisa.bvsalud.org
K Morishita, Y Shoji, M Fukui, Y Ito, T Kitao… - Chemical and …, 2018 - jstage.jst.go.jp
… We also discovered the non-carboxyl type non-competitive PTP1B inhibitor KY-226 without PPARγ activation, which binds to the allosteric site of PTP1B32) (Fig. 2). The type of structure…
Number of citations: 4 www.jstage.jst.go.jp
JA Lee - Michigan Law Review, 1940 - repository.law.umich.edu
-In an action to cancel a five-year lease, it appeared that the lessee had agreed to pay as rent an amount equal to one cent a gallon on each gallon of gasoline delivered, by it, on the …
Number of citations: 0 repository.law.umich.edu
J Levin - Ky. LJ, 1955 - HeinOnline
Notes and Comments 131 wholly in the handwriting of the testator was a valid holographic codicil, which under the general rule republishes the typewritten portion by incorporating it …
Number of citations: 2 heinonline.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.